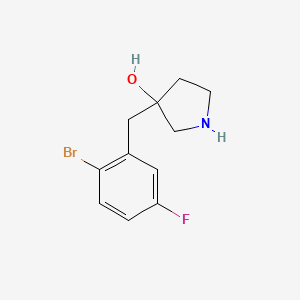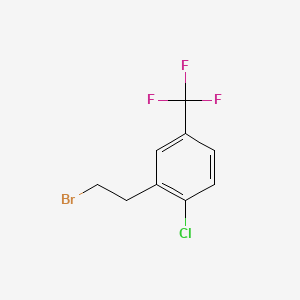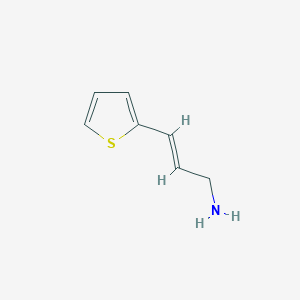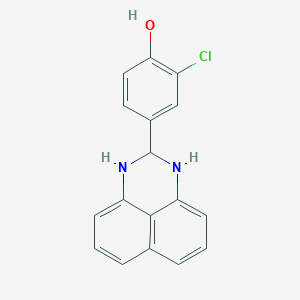
2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylpropanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by the introduction of the amino and methylpropanol groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromophenyl group or other functional groups.
Substitution: The bromine atom can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(3-bromophenyl)propanoic acid: Similar structure but with a different position of the bromine atom.
2-Amino-3-cyano-4-aryl-6-sulfanepyrimidine: Contains a cyano group and a pyrimidine ring, offering different chemical properties.
Uniqueness
2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial contexts.
Eigenschaften
Molekularformel |
C10H15BrClNO |
|---|---|
Molekulargewicht |
280.59 g/mol |
IUPAC-Name |
2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H |
InChI-Schlüssel |
GMFWLLCAQIVQTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1Br)(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




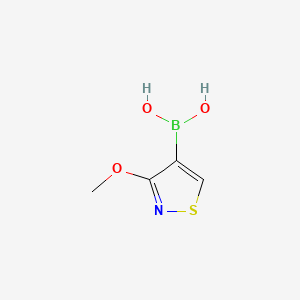
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)

![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)


